Emtricitabine 5-O-Sulfate
Description
Properties
Molecular Formula |
C₈H₁₀FN₃O₆S₂ |
|---|---|
Molecular Weight |
327.31 |
Synonyms |
4-Amino-5-fluoro-1-[(2R,5S)-2-hydroxymethyl)-1,3-oxathiolan-5-yl]-2-(1H-pyrimidinone 5-O-Sulfate; (-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 5-O-Sulfate; (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 5-O-Sulfate; BW 1592 5-O-Sulfate; BW 524W91 5-O-Sulfate; C |
Origin of Product |
United States |
Advanced Strategies for the Chemical Synthesis and Derivatization of Emtricitabine 5 O Sulfate
Synthetic Routes Towards the 1,3-Oxathiolane (B1218472) Scaffold and 5'-Hydroxymethyl Precursor
The synthesis of the chiral 1,3-oxathiolane core of emtricitabine (B123318) is a pivotal step that dictates the stereochemistry of the final molecule. Both chemoenzymatic and purely chemical strategies have been developed to achieve high stereoselectivity and yield.
Chemoenzymatic Approaches for Stereoselective Synthesis
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze key stereoselective transformations, thereby producing enantiomerically pure intermediates. For nucleoside analogues like emtricitabine, enzymes can be employed for the kinetic resolution of racemic intermediates. For instance, lipases are often used for the enantioselective acylation or deacylation of racemic alcohols or esters that are precursors to the 1,3-oxathiolane ring. This enzymatic resolution effectively separates the desired enantiomer, which can then be carried forward in the synthesis. While specific enzymatic routes for the direct synthesis of the emtricitabine 1,3-oxathiolane precursor are not extensively detailed in publicly available literature, the principle of using enzymes for creating chiral building blocks is a well-established strategy in pharmaceutical synthesis.
Chemical Synthesis Methodologies
Chemical synthesis offers robust and scalable routes to the emtricitabine precursor. These methods often rely on chiral auxiliaries or multi-step sequences to control the stereochemistry.
A prominent strategy for the stereoselective synthesis of emtricitabine involves the use of a chiral auxiliary. L-menthol is a commonly employed chiral auxiliary in this context. The synthesis typically begins with the reaction of a glyoxylate (B1226380) with L-menthol to form a chiral glyoxylate ester. This intermediate then undergoes a series of reactions to construct the 1,3-oxathiolane ring. The presence of the bulky and stereochemically defined L-menthyl group directs the stereochemical outcome of subsequent reactions, leading to the desired cis-configuration of the nucleoside precursor after coupling with the nucleobase. The chiral auxiliary is typically removed in a later step, often through reduction, to yield the 5'-hydroxymethyl group of emtricitabine. This approach has been successfully applied in industrial-scale synthesis.
Optimization of this multi-step synthesis involves several factors:
Starting Materials: Selection of cost-effective and readily available starting materials.
Protecting Groups: Judicious choice of protecting groups for the hydroxyl and amino functionalities to prevent side reactions and to be easily removable under mild conditions.
Reaction Conditions: Fine-tuning of reaction parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and minimize by-product formation. For instance, the diastereoselectivity of the glycosylation step can be highly dependent on the Lewis acid and solvent system used. bham.ac.uk
Purification: Development of efficient purification methods, such as crystallization-induced resolution, to isolate the desired diastereomer, which can be challenging due to the formation of isomeric mixtures. sigmaaldrich.com
| Parameter | Objective | Common Strategies |
|---|---|---|
| Stereocontrol | Achieve high diastereoselectivity in the glycosylation step. | Use of chiral auxiliaries (e.g., L-menthol), optimization of Lewis acid catalysts and reaction conditions. |
| Protecting Group Strategy | Ensure selective reactions and high-yield deprotection. | Employing silyl (B83357) ethers for hydroxyl groups and acyl groups for the exocyclic amine. |
| Reaction Efficiency | Maximize conversion and minimize reaction times. | Screening of solvents, catalysts, and temperatures for each synthetic step. |
| Product Isolation | Obtain high purity product with minimal loss. | Development of robust crystallization procedures to isolate the desired isomer and avoid chromatography. |
Regioselective Sulfation Techniques for O-Sulfate Formation
The final step in the synthesis of Emtricitabine 5-O-Sulfate is the regioselective sulfation of the primary 5'-hydroxyl group. This transformation requires a careful choice of sulfating agent and reaction conditions to avoid reaction at the secondary amine on the cytosine ring.
Sulfation Reagents and Reaction Conditions
Several reagents are available for the sulfation of alcohols. The choice of reagent is critical for achieving high regioselectivity for the primary hydroxyl group in a molecule with multiple reactive sites like emtricitabine.
Common sulfating agents include:
Sulfur Trioxide-Amine Complexes: Complexes of sulfur trioxide with amines such as pyridine (B92270) (SO₃•py), trimethylamine (B31210) (SO₃•NMe₃), or triethylamine (B128534) (SO₃•NEt₃) are widely used as mild sulfating agents. nih.gov These reagents are generally selective for hydroxyl groups over amino groups, particularly under controlled conditions. The reaction is typically carried out in an aprotic solvent like pyridine or dimethylformamide (DMF). The reactivity and selectivity can be modulated by the choice of the amine and the reaction temperature. For primary alcohols, these reagents often provide good yields. nih.gov
Sulfamic Acid (H₂NSO₃H): While it can be used for sulfating alcohols, its application for complex molecules like nucleosides can be challenging due to potential side reactions and the need for catalysts in some cases.
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfating agent and generally lacks the selectivity required for a molecule like emtricitabine, as it can react with both hydroxyl and amino groups.
For the regioselective 5'-O-sulfation of emtricitabine, a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine complex , would be a suitable choice. The primary 5'-hydroxyl group is sterically more accessible and generally more reactive than other potential sites under neutral or slightly basic conditions.
The proposed reaction conditions would involve:
Protection of the Amino Group (Optional but Recommended): To ensure complete selectivity, the 4-amino group of emtricitabine could be transiently protected, for example, as an N-acetyl or N-pivaloyl derivative.
Sulfation: The protected or unprotected emtricitabine would be treated with a sulfur trioxide-amine complex in an anhydrous aprotic solvent.
Deprotection (if applicable): Removal of the amino-protecting group under mild conditions to yield the final product.
| Reagent | Reactivity | Selectivity for Primary -OH | Typical Conditions |
|---|---|---|---|
| Sulfur Trioxide-Pyridine Complex (SO₃•py) | Moderate | Good | Pyridine, DMF, Room Temperature |
| Sulfur Trioxide-Trimethylamine Complex (SO₃•NMe₃) | Moderate | Good | DMF, Pyridine, 0°C to Room Temperature |
| Sulfamic Acid (H₂NSO₃H) | Low to Moderate | Fair | Often requires heating and/or catalysts |
| Chlorosulfonic Acid (ClSO₃H) | High | Poor | Aprotic solvents, low temperatures |
Protection and Deprotection Strategies for Selective Functionalization
The selective functionalization of the 5'-hydroxyl group of emtricitabine is crucial for the synthesis of this compound. This requires a careful selection of protecting groups for the other reactive sites in the molecule, namely the 4-amino group of the cytosine ring and the secondary hydroxyl group at the 3'-position, if present in a related scaffold.
Key Protecting Groups for Selective 5'-O-Sulfation:
Amino Group Protection: The exocyclic amino group of the fluorocytosine base is typically protected to prevent side reactions. Common protecting groups include acyl groups such as benzoyl (Bz) or acetyl (Ac). These can be introduced using the corresponding acyl chlorides or anhydrides and are generally stable under the conditions required for 5'-hydroxyl modification. Deprotection is typically achieved under basic conditions, for example, with methanolic ammonia.
Orthogonal Protecting Group Strategy: For a highly controlled synthesis, an orthogonal protecting group strategy is often employed. This involves the use of protecting groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of specific sites. For instance, a silyl-based protecting group, such as tert-butyldimethylsilyl (TBDMS), could be used for the 5'-hydroxyl group, while an acyl group protects the amino function. The silyl group can be selectively removed under acidic conditions or with a fluoride (B91410) source, leaving the acyl group intact.
A plausible protection and deprotection scheme for the synthesis of this compound is outlined below:
| Step | Reaction | Reagents and Conditions | Protecting Group | Deprotection |
| 1 | Protection of 4-amino group | Benzoyl chloride, pyridine | Benzoyl (Bz) | - |
| 2 | Sulfation of 5'-hydroxyl group | Sulfur trioxide pyridine complex | - | - |
| 3 | Deprotection of 4-amino group | Methanolic ammonia | - | Benzoyl (Bz) |
This interactive table summarizes a potential synthetic route.
Characterization of Synthetic Intermediates and Final Product Purity
The unambiguous characterization of synthetic intermediates and the final this compound product is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic and Chromatographic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for elucidating the structure of emtricitabine derivatives. In the 1H NMR spectrum, the sulfation at the 5'-position would lead to a downfield shift of the signals corresponding to the 5'-protons. 13C NMR would similarly show a shift in the resonance of the 5'-carbon.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. The molecular formula for this compound is C8H10FN3O6S2 with a molecular weight of 327.31 g/mol . nih.gov Fragmentation patterns in tandem MS (MS/MS) can provide further structural information.
High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final product and for monitoring the progress of the synthesis. A reversed-phase HPLC method would typically be used, and the retention time of this compound would be compared to that of the starting material, emtricitabine.
Purity Assessment Data:
| Analytical Technique | Parameter | Expected Result for this compound |
| HPLC | Purity | >95% |
| HRMS | [M-H]- | m/z 326.0000 ± 5 ppm |
| 1H NMR | δ (ppm) for H-5' | Significant downfield shift compared to emtricitabine |
This interactive table presents the expected analytical data for the characterization of this compound.
Investigation of Alternative Derivatization Strategies at the 5'-Position
While sulfation is a key derivatization, exploring alternative modifications at the 5'-position of emtricitabine can lead to the discovery of novel prodrugs with different physicochemical and pharmacokinetic properties.
Alternative 5'-Derivatives:
Esterification: The 5'-hydroxyl group can be esterified with various carboxylic acids to form ester prodrugs. These esters can be designed to be cleaved by esterases in the body, releasing the active emtricitabine. For example, long-chain fatty acids can be used to increase the lipophilicity of the drug.
Phosphorylation: Phosphorylation of the 5'-hydroxyl group leads to the formation of phosphate (B84403) esters. Emtricitabine is activated intracellularly by phosphorylation to its 5'-triphosphate, which is the active form that inhibits HIV reverse transcriptase. acs.org Synthetic strategies to deliver the monophosphate or triphosphate form directly could bypass the initial phosphorylation step in vivo.
Carbonate and Carbamate Linkages: Formation of carbonates and carbamates at the 5'-position introduces different linkages that can be tailored for varying stability and release kinetics of the parent drug.
Comparison of 5'-Derivatization Strategies:
| Derivative | Linkage | Potential Advantage |
| 5-O-Sulfate | Sulfate (B86663) ester | Potential for altered metabolic stability and solubility |
| 5'-O-Acyl | Ester | Tunable lipophilicity and enzymatic cleavage |
| 5'-O-Phosphate | Phosphate ester | Bypassing initial intracellular activation step |
| 5'-O-Carbonate | Carbonate | Modified release profiles |
This interactive table provides a comparison of different derivatization strategies at the 5'-position of emtricitabine.
Biotransformation Pathways and Enzymatic Formation of Emtricitabine 5 O Sulfate in Non Clinical Systems
Hypothesized Enzymatic Mechanisms of Sulfation
The enzymatic process of sulfation involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. acs.orgnih.gov This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.com
Cytosolic SULTs are pivotal in the metabolism of a wide array of xenobiotics and endogenous compounds. oup.com While the sulfation of many drugs is a well-documented detoxification pathway, the specific role of SULTs in the metabolism of nucleoside analogues like Emtricitabine (B123318) is not extensively detailed in the existing literature. Generally, SULTs catalyze the sulfation of hydroxyl and amino groups. oup.com In the context of nucleoside analogues, the hydroxyl groups on the sugar moiety are potential sites for sulfation. This biotransformation can alter the pharmacological profile of the parent compound, often leading to its inactivation and enhanced excretion.
The molecular structure of Emtricitabine presents several potential sites for sulfation. The primary hydroxyl group at the 5'-position of the oxathiolane ring is a chemically favorable site for O-sulfation. nih.gov The amino group of the fluorocytosine base could theoretically undergo N-sulfation, and the secondary hydroxyl group at the 2'-position is another possible, though perhaps less likely, site for O-sulfation.
The formation of Emtricitabine 5-O-Sulfate specifically points to the enzymatic activity at the 5'-hydroxyl position. allmpus.comhoelzel-biotech.com The reactivity of this primary alcohol makes it a plausible substrate for certain SULT isoforms. The sulfation at this position would likely render the molecule unable to undergo the necessary phosphorylation to its active triphosphate form, thus representing a deactivation pathway.
In Vitro Metabolism and Biotransformation Studies
In vitro models are crucial for elucidating the metabolic pathways of xenobiotics in a controlled environment. Subcellular fractions from tissues rich in drug-metabolizing enzymes, such as the liver, are commonly employed for these investigations.
The formation of sulfate (B86663) conjugates of drugs is predominantly mediated by cytosolic sulfotransferases. Therefore, in vitro studies investigating the formation of this compound would primarily utilize the cytosolic fraction (S9 fraction or purified cytosol) of liver homogenates. bioivt.com The S9 fraction contains both microsomal and cytosolic enzymes and, when supplemented with the necessary co-factors, can provide a comprehensive overview of metabolic pathways. bioivt.comtrinova.de Microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 enzymes but contain lower concentrations of SULTs. mdpi.com
While specific studies detailing the formation of this compound in such systems are not widely published, a standard in vitro experiment would involve the incubation of Emtricitabine with liver S9 fractions or cytosol from various species in the presence of PAPS. The reaction mixture would then be analyzed using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of the sulfate metabolite.
Hypothetical In Vitro Formation of this compound
| Subcellular Fraction | Species | Co-factor | Hypothetical Metabolite Formation (pmol/mg protein/min) |
|---|---|---|---|
| Liver S9 | Rat | PAPS | 5.2 |
| Liver S9 | Dog | PAPS | 8.9 |
| Liver S9 | Monkey | PAPS | 3.1 |
| Liver Cytosol | Rat | PAPS | 7.8 |
| Liver Cytosol | Dog | PAPS | 12.4 |
| Liver Cytosol | Monkey | PAPS | 4.5 |
***Disclaimer:** This table is for illustrative purposes only and is based on general principles of in vitro drug metabolism studies. Published data on the in vitro formation of this compound is not currently available.*
The key enzyme family responsible for the formation of this compound would be the sulfotransferases (SULTs). The specific SULT isoform(s) involved could be identified through reaction phenotyping studies using a panel of recombinant human SULT enzymes. The essential co-factor for this biotransformation is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which provides the sulfonate group. nih.gov The biosynthesis of PAPS itself is a two-step enzymatic process from ATP and inorganic sulfate, catalyzed by ATP sulfurylase and APS kinase. nih.gov Therefore, the availability of PAPS within the in vitro system is critical for the sulfation reaction to occur.
Significant species differences in drug metabolism are a well-established phenomenon, and this variability extends to sulfation reactions. researchgate.netnih.govsemanticscholar.org The expression levels and substrate specificities of SULT isoforms can vary considerably between different non-clinical species such as rats, dogs, and monkeys. researchgate.netnih.govsemanticscholar.org
For instance, studies with other xenobiotics have demonstrated that dogs often exhibit a high capacity for sulfation compared to other species. Consequently, it can be hypothesized that the extent of this compound formation might differ across various animal models used in preclinical studies. Investigating these species-specific differences is crucial for accurately extrapolating metabolic data to predict the metabolic fate of a drug in humans.
Illustrative Table of Interspecies Comparison of Hepatic SULT Activity
| Species | Predominant SULT Isoforms in Liver | General Sulfation Capacity |
|---|---|---|
| Rat | SULT1A1, SULT1B1, SULT1C1, SULT2A | Moderate to High |
| Dog | SULT1A1, SULT1B1, SULT1D1 | High |
| Monkey (Cynomolgus) | SULT1A1, SULT2A1 | Moderate |
***Disclaimer:** This table presents generalized information on SULT isoforms and sulfation capacity in different species and is not specific to Emtricitabine metabolism. It is intended for illustrative purposes.*
Microbial Biotransformation of Emtricitabine and Potential for Sulfation Pathways
Microbial biotransformation is the process by which microorganisms, such as bacteria and fungi, or their enzymes, catalyze structural modifications of chemical compounds. medcraveonline.commedcraveonline.com This process is a valuable tool in drug metabolism studies, often complementing traditional chemical synthesis and other biosynthetic methods for producing drug metabolites. nih.gov Microorganisms perform a wide array of chemical reactions, including oxidation, reduction, hydrolysis, and conjugation, which can mimic mammalian metabolism. medcraveonline.com These transformations are facilitated by the high surface-to-volume ratio and rapid metabolic rate of microbial cells. medcraveonline.com
While the primary metabolic pathways of emtricitabine in humans are oxidation and glucuronidation, the potential for microbial systems to generate different metabolites exists. nih.gov Microbial biotechnology is often utilized to generate metabolites in larger quantities with high specificity. medcraveonline.com Sulfation is a known biotransformation reaction where a sulfo group is added to a substrate molecule. In the context of drug metabolism, this is typically carried out by sulfotransferase enzymes. Although not identified as a major pathway in human metabolism of emtricitabine, microbial systems possess diverse enzymatic machinery. Certain microbes are known to biotransform antibiotics and other xenobiotics, and their metabolic pathways can be influenced by background nutrient conditions. nih.govresearchgate.net Therefore, it is plausible that specific microbial strains could possess the necessary sulfotransferase enzymes to catalyze the formation of this compound, even if this metabolite is not significantly formed in human systems.
Comparison with Other Known Emtricitabine Metabolites (e.g., 3'-sulfoxide diastereomers, 2'-O-glucuronide)
In clinical and non-clinical studies, the biotransformation of emtricitabine is limited, with the majority of the drug being excreted unchanged. drugbank.com The two primary metabolites identified are the 3'-sulfoxide diastereomers and the 2'-O-glucuronide. nih.govdrugbank.com this compound is a theoretical or synthetically derived metabolite, which can be compared to the known metabolites based on its chemical structure.
The 3'-sulfoxide diastereomers are formed through the oxidation of the thiol moiety (sulfur atom) in the 1,3-oxathiolane (B1218472) ring. nih.gov The 2'-O-glucuronide is a conjugate formed by the attachment of glucuronic acid to the 2'-hydroxyl group of the emtricitabine molecule. nih.gov this compound, by contrast, involves the addition of a sulfate group to the 5'-hydroxyl group.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Metabolic Reaction | Site of Modification |
|---|---|---|---|---|
| Emtricitabine | C8H10FN3O3S | 247.25 | Parent Drug | N/A |
| This compound | C8H10FN3O6S2 | 327.31 | Sulfation | 5'-hydroxyl group |
| Emtricitabine 3'-sulfoxide | C8H10FN3O4S | 263.25 | Oxidation | 3'-sulfur atom |
| Emtricitabine 2'-O-glucuronide | C14H18FN3O9S | 423.37 | Glucuronidation | 2'-hydroxyl group |
Data sourced from references nih.gov, allmpus.com, simsonpharma.com, and allmpus.com.
Enzymatic Diversification of Emtricitabine
The metabolic diversification of emtricitabine into its known metabolites is governed by specific enzyme classes. The formation of the 3'-sulfoxide diastereomers is a result of oxidation, a Phase I metabolic reaction. nih.gov The formation of 2'-O-glucuronide is a Phase II conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which attach glucuronic acid to the molecule. nih.gov
The potential formation of this compound would also be a Phase II conjugation reaction, mediated by sulfotransferase (SULT) enzymes. SULTs catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. This process, known as sulfation, is a common pathway for the metabolism of xenobiotics, though it has not been identified as a significant pathway for emtricitabine in humans. mdpi.com The phosphorylation of emtricitabine to its active triphosphate form (FTC-TP) is carried out by various intracellular kinases, which is essential for its antiviral activity but distinct from the metabolic pathways that lead to excretion. nih.gov
Relative Abundance and Stability of Different Metabolites
The relative abundance of emtricitabine metabolites has been quantified in human studies. Approximately 86% of an emtricitabine dose is recovered unchanged in the urine. drugbank.com The metabolites account for a smaller portion of the excreted dose.
| Metabolite | Approximate Relative Abundance (% of Dose in Urine) |
|---|---|
| 3'-sulfoxide diastereomers | ~9% |
| 2'-O-glucuronide | ~4% |
| This compound | Not identified/Not quantifiable |
Data sourced from references nih.gov and drugbank.com.
The 3'-sulfoxide diastereomers are the most abundant metabolites identified, followed by the 2'-O-glucuronide. drugbank.com this compound has not been reported as a detectable metabolite in these analyses, indicating that if it is formed at all, its abundance is negligible. nih.govdrugbank.com
Regarding stability, both glucuronide and sulfate conjugates are generally stable, water-soluble compounds designed to facilitate the excretion of xenobiotics from the body. mdpi.com The stability of specific metabolites can vary, but both conjugation processes typically result in molecules that are readily eliminated.
Advanced Analytical Methodologies for the Qualitative and Quantitative Determination of Emtricitabine 5 O Sulfate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of a target analyte from a complex matrix, which is essential for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals and their metabolites. For the separation of Emtricitabine (B123318) and its related substances, reversed-phase HPLC with a C18 stationary phase is commonly employed. This method separates compounds based on their hydrophobicity.
Given that Emtricitabine 5-O-Sulfate would be more polar than the parent Emtricitabine due to the addition of the sulfate (B86663) group, modifications to the standard HPLC methods would be necessary. A typical approach would involve using a mobile phase with a lower percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) and a higher percentage of aqueous buffer. This adjustment would ensure that the more polar sulfate metabolite is retained on the C18 column for a sufficient time to achieve separation from other components. Gradient elution, where the mobile phase composition is changed over time, is often preferred to effectively separate a range of compounds with different polarities, from the polar metabolites to the less polar parent drug.
Table 1: Typical HPLC Parameters for the Analysis of Emtricitabine and Related Substances
| Parameter | Typical Value |
|---|---|
| Stationary Phase | C18 (e.g., HiQSil C18, Luna C18) |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
This table is interactive and can be sorted by clicking on the headers.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC. For the analysis of Emtricitabine and its impurities, UPLC has been shown to be a simple and faster alternative to HPLC.
The enhanced resolution of UPLC would be particularly advantageous for the analysis of this compound, especially in complex biological matrices where it may be present at low concentrations alongside other metabolites and endogenous compounds. The increased peak capacity of UPLC systems allows for better separation of structurally similar compounds, which is crucial for accurate quantification.
Table 2: Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 x 150/250 mm | 2.1 x 50/100 mm |
| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.5 mL/min |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Higher |
This table is interactive and can be sorted by clicking on the headers.
Emtricitabine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The biologically active form is the (-)-enantiomer. It is crucial to be able to separate these stereoisomers as they may have different pharmacological and toxicological profiles.
If the sulfation of Emtricitabine can occur to either enantiomer, or if the sulfation process itself introduces a new chiral center, the resulting this compound could exist as multiple stereoisomers. Chiral chromatography is the technique of choice for separating such isomers. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. The direct approach using CSPs is generally more common in pharmaceutical analysis.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of drug metabolites.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of drugs and their metabolites in biological fluids. Several LC-MS/MS methods have been developed for the determination of Emtricitabine in human plasma. These methods typically involve a sample preparation step, such as solid-phase extraction or protein precipitation, followed by chromatographic separation and detection by MS/MS.
For the analysis of this compound, an LC-MS/MS method would be the gold standard. The high selectivity of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for the detection of the analyte even in the presence of co-eluting interferences. The parent ion of this compound would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. This specific transition provides a high degree of confidence in the identity and quantity of the analyte.
Table 3: Postulated LC-MS/MS Parameters for this compound
| Parameter | Emtricitabine | This compound (Postulated) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive or Negative |
| Parent Ion (m/z) | 248.0 | 328.0 |
| Product Ion (m/z) | 130.0 | Specific fragment (e.g., loss of SO3) |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction |
| Matrix | Human Plasma | Human Plasma, Urine |
This table is interactive and can be sorted by clicking on the headers.
High-Resolution Mass Spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for the identification of unknown metabolites. While LC-MS/MS is excellent for quantification of known compounds, HRMS is superior for the structural elucidation of novel metabolites.
In the context of Emtricitabine metabolism, HRMS could be used to confirm the presence of this compound by providing an accurate mass measurement that matches its theoretical exact mass. Furthermore, the fragmentation pattern obtained in an HRMS experiment (MS/MS) can provide valuable structural information to confirm the position of the sulfate group on the Emtricitabine molecule. The analysis of sulfated metabolites often shows a characteristic neutral loss of SO3 (80 Da), which can be a diagnostic indicator in the fragmentation spectrum.
Fragmentation Pathways and Isotope Labeling for Structural Confirmation
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the structural elucidation of metabolites like this compound. The fragmentation pathways observed under MS/MS conditions provide a molecular fingerprint that helps confirm the compound's identity.
For this compound, collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. A primary and characteristic fragmentation event for sulfated compounds is the neutral loss of SO₃ (sulfur trioxide, 80 Da) from the precursor ion. researchgate.netmdpi.com Another significant fragmentation pathway would involve the cleavage of the glycosidic bond connecting the fluorocytosine base to the oxathiolane ring.
Key expected fragmentation pathways include:
Loss of the Sulfate Group: The bond between the 5'-oxygen and the sulfur atom is prone to cleavage, leading to the loss of an SO₃ molecule. This is a common fragmentation pattern for O-sulfated metabolites. mdpi.com
Cleavage of the Glycosidic Bond: Scission of the N-glycosidic bond would result in two major fragment ions: one corresponding to the protonated fluorocytosine base and the other to the sulfated oxathiolane ring.
Ring Opening of the Oxathiolane Moiety: The oxathiolane ring can undergo cleavage, yielding characteristic fragment ions that help to pinpoint the location of the sulfate group.
Isotope labeling serves as a powerful tool to validate these proposed fragmentation pathways. nih.gov By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N in the base, or ¹⁸O in the sulfate group), the resulting mass shift in the fragment ions can unequivocally confirm their elemental composition and validate the fragmentation mechanisms. nih.gov While specific studies on this compound fragmentation are not widely published, the general principles of sulfonamide and sulfated compound fragmentation provide a robust framework for its analysis. nih.govnih.gov
Table 1: Predicted Key Mass Spectrometric Fragments for this compound
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Description |
|---|---|---|
| 328.03 | [M+H - SO₃]⁺ | Loss of sulfur trioxide |
| 328.03 | [Fluorocytosine+H]⁺ | Cleavage of the N-glycosidic bond |
Note: The m/z values are based on the monoisotopic mass of this compound (C₈H₁₀FN₃O₆S₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the unambiguous structural assignment of organic molecules, providing detailed information about the atomic connectivity and spatial arrangement.
¹H, ¹³C, ¹⁹F, and ³¹P NMR Analysis
A combination of one-dimensional NMR experiments is essential for the complete characterization of this compound.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the sulfation at the 5'-position would induce a significant downfield shift for the protons on the 5'-carbon (the -CH₂-O-SO₃H group) compared to the parent Emtricitabine, where this group is a primary alcohol (-CH₂-OH). hmdb.ca Other signals corresponding to the oxathiolane ring and the fluorocytosine base would also be present. hmdb.ca
¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms. The carbon atom attached to the sulfate group (C5') would experience a noticeable downfield shift due to the electronegativity of the sulfate moiety. The other carbon signals of the oxathiolane ring and the fluorocytosine base can be compared to the known spectrum of Emtricitabine to confirm the core structure. researchgate.net
¹⁹F NMR: As Emtricitabine contains a fluorine atom on the cytosine ring, ¹⁹F NMR is a highly sensitive and specific technique for confirming this feature. nsf.govresearchgate.net It typically shows a single resonance for the fluorine atom, and its chemical shift and coupling to adjacent protons can provide further structural confirmation. rsc.orgnih.gov
³¹P NMR: This technique is used for analyzing phosphorylated compounds. Since this compound is a sulfated, not a phosphorylated, metabolite, ³¹P NMR is not applicable.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the proton-proton connectivities within the oxathiolane ring and to confirm the coupling between the protons on the cytosine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the specific ¹³C signals to their corresponding protons, for instance, definitively linking the downfield-shifted 5'-protons to the downfield-shifted 5'-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is vital for piecing the molecular fragments together. For example, HMBC would show correlations between the H1' proton of the oxathiolane ring and the carbons of the fluorocytosine base, confirming the site of glycosidic linkage. It would also confirm the position of the sulfate group by showing correlations from the 5'-protons to the 4'-carbon.
Table 2: Hypothetical 2D NMR Correlations for this compound
| 2D Experiment | Correlated Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H1' ↔ H2' | Connectivity within the sugar ring |
| HSQC | H5'a/b ↔ C5' | Direct attachment of 5'-protons to 5'-carbon |
| HMBC | H1' ↔ C2, C6 (base) | Glycosidic bond linkage |
Spectroscopic Characterization (UV-Vis, IR)
Spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the molecule's electronic structure and functional groups.
UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The primary chromophore in this compound is the fluorocytosine ring system. The parent drug, Emtricitabine, exhibits a maximum absorption (λmax) at approximately 280-282 nm. ijpsonline.comscholarsresearchlibrary.com Since the sulfation occurs on the oxathiolane ring, which is electronically isolated from the pyrimidine (B1678525) ring, it is expected that the λmax of this compound would be very similar to that of the parent compound.
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Sulfate) | Stretching | 3400 - 3200 (broad) |
| N-H (Amine) | Stretching | 3350 - 3180 |
| C=O (Amide) | Stretching | 1680 - 1630 |
| S=O (Sulfate) | Asymmetric & Symmetric Stretching | 1400 - 1300, 1200 - 1100 |
| C-O-S (Sulfate Ester) | Stretching | 1000 - 960 |
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The relationship is typically evaluated by linear regression analysis. scispace.com
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies. ijpsonline.comscispace.com
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). phmethods.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. phmethods.netjournaljpri.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. phmethods.netjournaljpri.com
Table 4: Representative Validation Parameters from an HPLC Method for Emtricitabine Analysis
| Parameter | Typical Value/Range |
|---|---|
| Linearity Range | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.06 µg/mL |
Note: This data is illustrative and based on published methods for the parent compound, Emtricitabine. phmethods.netscispace.comphmethods.net Similar performance would be expected for a validated method for its 5-O-Sulfate metabolite.
Theoretical and Computational Chemistry Studies of Emtricitabine 5 O Sulfate
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of Emtricitabine (B123318) 5'-O-Sulfate. These theoretical approaches provide a detailed picture of the molecule's preferred spatial arrangement and the distribution of electrons within its structure, which are key determinants of its chemical behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Emtricitabine 5'-O-Sulfate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for such calculations.
Conformational analysis of Emtricitabine 5'-O-Sulfate would focus on the flexibility of the molecule, particularly the puckering of the 1,3-oxathiolane (B1218472) ring and the rotation around the C-O bond of the sulfated hydroxymethyl group. The oxathiolane ring is known to adopt various envelope and twist conformations, and the addition of the bulky sulfate (B86663) group could influence the energetic favorability of these forms. Understanding the preferred conformations is critical as it dictates how the molecule presents itself for interaction with its environment.
Table 1: Hypothetical Optimized Geometrical Parameters for Emtricitabine 5'-O-Sulfate (Note: This data is illustrative and based on typical values for similar molecular fragments, as specific computational studies on Emtricitabine 5'-O-Sulfate are not publicly available.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S-O (sulfate) | ~1.6 Å |
| Bond Length | C-O (ester) | ~1.4 Å |
| Bond Angle | O-S-O (sulfate) | ~109.5° |
| Dihedral Angle | C4'-C5'-O5'-S | Variable (subject to conformational changes) |
Electronic Structure and Charge Distribution Analysis
The electronic structure of a molecule describes the arrangement and energies of its electrons. The addition of a sulfate group, which is strongly electron-withdrawing, is expected to significantly alter the electronic landscape of Emtricitabine. Quantum chemical calculations can map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. In Emtricitabine 5'-O-Sulfate, the sulfur and oxygen atoms of the sulfate group would carry significant negative charge, while the adjacent carbon and the sulfur atom in the oxathiolane ring would become more electropositive. This charge distribution is critical for understanding intermolecular interactions, particularly with polar solvents and biological macromolecules. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting regions prone to electrophilic or nucleophilic attack.
Prediction of Reactivity and Stability
Computational methods can be employed to predict how Emtricitabine 5'-O-Sulfate behaves in different chemical environments, offering insights into its stability and potential degradation pathways.
Computational Assessment of Hydrolytic and Oxidative Stability
The sulfate ester linkage in Emtricitabine 5'-O-Sulfate is a potential site for hydrolysis. Computational studies can model the reaction pathway for the cleavage of the C-O-S bond in the presence of water. By calculating the activation energy for this reaction, an estimation of the hydrolytic stability can be obtained. Such studies often involve modeling the transition state of the reaction and can be performed in a simulated aqueous environment to mimic physiological conditions.
Similarly, the oxidative stability of the molecule can be assessed computationally. The sulfur atom in the oxathiolane ring is susceptible to oxidation. Theoretical calculations can determine the energy barriers for reactions with common biological oxidants, helping to predict the likelihood of oxidative degradation.
Molecular Dynamics Simulations for Understanding Solution Behavior
Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation of Emtricitabine 5'-O-Sulfate in Water (Note: This data is for illustrative purposes.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | ~350 Ų |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the superimposed molecule and a reference structure, indicating conformational stability. | ~1.5 Å (for backbone atoms) |
| Hydrogen Bonds with Water | Average number of hydrogen bonds formed between the solute and water molecules. | ~8-10 |
Simulations of Molecular Interactions with Biomolecules
A key aspect of understanding the biological relevance of Emtricitabine 5'-O-Sulfate is to investigate its potential interactions with biomolecules, such as enzymes. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Docking studies could be performed to investigate whether Emtricitabine 5'-O-Sulfate can bind to the active site of HIV-1 reverse transcriptase, the target of the parent drug. Such simulations would provide insights into the potential for this metabolite to exhibit any residual antiviral activity or to interfere with the binding of Emtricitabine itself. The results would be presented as a binding affinity score and a detailed view of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. More advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) could be used to refine the understanding of these interactions, particularly the electronic effects within the active site.
Ligand-Protein Docking Studies with Known Sulfotransferase Enzymes
A critical aspect of understanding the metabolic fate of a drug is to identify the enzymes responsible for its transformation and to characterize the nature of their interaction. For Emtricitabine 5-O-Sulfate, this would involve ligand-protein docking studies with sulfotransferase (SULT) enzymes, which are responsible for catalyzing the transfer of a sulfonate group.
Such studies would typically involve:
Identification of relevant SULT isoforms: Determining which specific SULT enzymes are involved in the sulfation of Emtricitabine at the 5-O-position.
Computational docking simulations: Using the three-dimensional structures of these SULT enzymes and Emtricitabine to predict the binding orientation and affinity of the substrate.
Despite the importance of this information, no research articles detailing these specific docking studies for this compound have been identified.
Exploration of Binding Modes and Energetics
Following docking studies, a deeper exploration of the binding modes and the energetics of the enzyme-substrate complex would be necessary. This would provide insights into the stability of the interaction and the mechanism of the sulfation reaction. Key parameters that would be investigated include:
Binding Affinity: Quantifying the strength of the interaction between Emtricitabine and the active site of the sulfotransferase enzyme, often expressed as the binding free energy (ΔG).
Interaction Fingerprints: Identifying the specific amino acid residues within the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the Emtricitabine molecule.
Detailed analyses of these binding modes and energetic contributions are currently absent from the scientific literature for this compound.
Thermodynamic Analysis of Formation Pathways
The formation of this compound from its parent compound is a biochemical reaction with specific thermodynamic properties. A thorough thermodynamic analysis would elucidate the spontaneity and energy changes associated with this metabolic pathway. The key thermodynamic parameters for this analysis would include:
Enthalpy of Formation (ΔH): The change in heat content during the reaction.
Entropy of Formation (ΔS): The change in the degree of disorder of the system.
Gibbs Free Energy of Formation (ΔG): A measure of the spontaneity of the reaction.
While studies on the thermodynamic behavior of the parent drug Emtricitabine in various solvents exist, a specific thermodynamic analysis of the sulfation pathway to form this compound is not documented in the available research.
Role of Emtricitabine 5 O Sulfate As a Reference Standard and Impurity in Pharmaceutical Quality Control
Importance as a Reference Standard for Emtricitabine (B123318) and its Formulations
Emtricitabine 5-O-Sulfate serves as a critical reference standard for the quality control of Emtricitabine and its associated pharmaceutical formulations. drjcrbio.com Reference standards are highly characterized materials used as a benchmark for quality, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products. lgcstandards.comsigmaaldrich.comich.org The availability of a certified reference standard for this compound is essential for analytical laboratories to accurately identify and quantify its presence. drjcrbio.comchemicea.com
In the context of pharmaceutical quality control, reference standards like this compound are indispensable for:
Method Validation: Establishing the performance characteristics of analytical methods, such as specificity, linearity, accuracy, and precision, for the detection and quantification of this specific impurity. oup.com
Purity Testing: Accurately determining the level of this compound in batches of Emtricitabine drug substance and drug products to ensure they meet the stringent purity specifications set by regulatory authorities. researchgate.net
Stability Studies: Monitoring the formation of degradation products, including the sulfate (B86663), under various environmental conditions to establish the shelf-life and appropriate storage conditions for Emtricitabine products. europa.eu
By providing a reliable point of comparison, the reference standard ensures that analytical results are consistent and reproducible across different laboratories and manufacturing sites. ich.org
Identification and Quantification as a Synthetic Process Impurity
Impurities in a drug substance can originate from various sources, including the manufacturing process itself. researchgate.net this compound can potentially be formed during the synthesis of Emtricitabine, classifying it as a process-related impurity. The manufacturing process of Emtricitabine involves multiple chemical steps, and certain reagents or reaction conditions could lead to the sulfation of the primary hydroxyl group of the Emtricitabine molecule. patsnap.comgoogle.comgoogle.com
The identification and quantification of such impurities are a mandatory part of drug development and manufacturing. researchgate.netajrconline.org Advanced analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase mode (RP-HPLC), is a cornerstone technique for separating impurities from the main API. oup.com Methods are developed to achieve good resolution between Emtricitabine and its related substances, including this compound. nih.govoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the structural elucidation of unknown impurities. ajrconline.orgnih.gov It provides both chromatographic separation and mass data, which helps in confirming the identity of impurities like this compound.
Controlling synthetic process impurities is vital to ensure the safety and efficacy of the final drug product. Regulatory guidelines necessitate a thorough discussion and characterization of all potential and actual impurities arising from the manufacturing process. europa.euaifa.gov.it
Monitoring this compound in Degradation Studies
Degradation studies are crucial for understanding the stability profile of a drug substance and for developing stable formulations. researchgate.net These studies involve subjecting the drug to stress conditions to identify potential degradation products that could form during storage.
Forced degradation, or stress testing, is a regulatory requirement that helps to identify likely degradation products and establish the intrinsic stability of a drug molecule. researchgate.netaifa.gov.itnih.gov Emtricitabine has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to study its degradation behavior. oup.comeuropa.eunih.gov
The primary goal of these studies is to develop and validate a stability-indicating analytical method (SIAM) . A SIAM is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. nih.govscirp.org It must be able to separate the active ingredient from its degradation products, ensuring that the assay results for the active component are not inflated by the presence of these other compounds. oup.comwiley.com RP-HPLC methods are commonly developed and validated for this purpose for Emtricitabine and its combination products. oup.comjournaljpri.comnih.gov
Forced degradation studies on Emtricitabine have revealed its susceptibility to certain stress conditions. The formation of degradants, potentially including this compound under specific conditions, is monitored.
Hydrolytic Conditions (pH): Emtricitabine shows significant degradation under both acidic and basic hydrolytic conditions. oup.comeuropa.eu For instance, upon heating in 1 M sodium hydroxide, approximately 25% degradation was observed, with one related substance being the major degradation product. oup.com Similarly, exposure to acidic conditions also leads to considerable degradation. journaljpri.comijnrd.org
Oxidative Stress: The drug is labile to oxidation. oup.com Studies have shown that treatment with hydrogen peroxide can lead to significant degradation. oup.comwiley.com In one study, exposure to 30% hydrogen peroxide at room temperature resulted in 40% degradation within 15 minutes. oup.com The major degradant formed under oxidative stress is often identified as the S-oxide of Emtricitabine. europa.eu
Thermal and Photolytic Stress: Emtricitabine has been found to be relatively stable in the solid state when exposed to dry heat. oup.comeuropa.eu It is also generally stable under photolytic conditions (exposure to UV light). oup.comeuropa.eu However, in solution, some degradation can be observed under thermal stress. nih.gov
The table below summarizes findings from various forced degradation studies on Emtricitabine.
| Stress Condition | Reagent/Parameters | Duration | Observed Degradation of Emtricitabine | Reference |
| Acid Hydrolysis | 1 M HCl | 60 min at 80°C | Extensive degradation | oup.com |
| Acid Hydrolysis | 1 N HCl | 2 hours at 60°C | Significant degradation | ijnrd.org |
| Base Hydrolysis | 1 M NaOH | 60 min (boiling water bath) | ~25% degradation | oup.com |
| Base Hydrolysis | 0.1 N NaOH | 2 hours at room temp | ~17% degradation | nih.gov |
| Oxidative Stress | 30% H₂O₂ | 15 min at room temp | ~40% degradation | oup.com |
| Oxidative Stress | 8% H₂O₂ | 5 hours at room temp | Significant degradation | nih.gov |
| Thermal Stress (Solid) | 80°C | 7 days | No considerable change | oup.com |
| Thermal Stress (Solution) | 60°C | - | Sensitive to thermal conditions | nih.gov |
| Photolytic Stress | UV light | - | Stable | europa.eu |
Development of Impurity Profiling and Control Strategies
Impurity profiling is the comprehensive process of detecting, identifying, structurally elucidating, and quantifying impurities in a drug substance or product. researchgate.netajrconline.org For Emtricitabine, this involves characterizing all related substances, including potential process impurities like this compound and various degradation products. nih.gov
The development of a robust impurity control strategy is a critical aspect of ensuring drug quality and is based on the findings from impurity profiling and degradation studies. This strategy involves:
Identification: Using techniques like LC-MS to identify the chemical structures of impurities. nih.gov
Specification Setting: Establishing acceptance criteria (limits) for each specified identified impurity, specified unidentified impurity, and total impurities in the drug substance and product specifications. ich.orguspnf.com These limits are based on regulatory guidelines and the safety qualification of the impurities.
Process Control: Implementing controls in the manufacturing process to minimize the formation of impurities. worldpharmatoday.com This can involve optimizing reaction conditions, purification steps, and control of starting materials.
Routine Monitoring: Using validated analytical methods, such as HPLC, for the routine quality control testing of batches to ensure they comply with the established specifications. oup.com
This systematic approach ensures that the levels of impurities are consistently maintained below their safety thresholds. researchgate.net
Regulatory Requirements for Related Substances in Drug Substances
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in pharmaceuticals to ensure patient safety. worldpharmatoday.comeuropa.eu The primary guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). aifa.gov.it
Key ICH guidelines governing impurities include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. aifa.gov.iteuropa.eu It defines thresholds for reporting, identification, and qualification of impurities.
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products that are found in new drug products. aifa.gov.iteuropa.eu
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline addresses the specific concerns related to impurities that have the potential to be mutagenic and carcinogenic. aifa.gov.iteuropa.eu
According to these regulations, manufacturers must:
Report any impurity above the Reporting Threshold .
Identify the structure of any impurity exceeding the Identification Threshold .
Qualify the safety of any impurity that is present above the Qualification Threshold . Qualification involves gathering and evaluating data to establish the biological safety of an individual impurity. researchgate.net
The specifications for a drug substance must include a list of impurities with their acceptance criteria. ich.org This entire control strategy is a fundamental part of the Marketing Authorisation Application submitted to regulatory authorities. worldpharmatoday.com
Future Research Directions and Unexplored Avenues for Emtricitabine 5 O Sulfate
Exploration of Novel Synthetic Methodologies
While methods for synthesizing the parent drug Emtricitabine (B123318) are established, dedicated methodologies for its 5-O-Sulfate metabolite are not widely reported. Future research should focus on developing efficient and sustainable synthetic routes.
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety. jocpr.comjddhs.com Future research could explore the application of these principles to the synthesis of Emtricitabine 5-O-Sulfate. Key areas of investigation would include:
Use of Greener Solvents: Traditional organic solvents could be replaced with safer, more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com
Biocatalysis: The use of enzymes, such as specific sulfotransferases, could offer a highly selective and efficient method for the sulfation of Emtricitabine under mild reaction conditions. mdpi.comjddhs.com This approach can reduce the need for hazardous reagents and minimize byproduct formation. jddhs.com
Energy-Efficient Techniques: Methods like microwave-assisted synthesis could be investigated to reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.comnih.gov
To facilitate further research and potential applications, scalable and cost-effective production methods for this compound are necessary. Current synthesis strategies for Emtricitabine often involve multiple steps and the use of reagents that may not be suitable for large-scale production. google.comgoogle.com Future work could focus on:
Continuous Flow Chemistry: This approach offers advantages over traditional batch processing, including improved safety, consistency, and scalability. nih.gov A flow-based process for the sulfation of Emtricitabine could lead to higher yields and purity.
Process Intensification: Combining multiple reaction steps into a single, one-pot process can significantly streamline the synthesis, reduce waste, and lower costs. nih.gov
Advanced Purification Techniques: Developing robust and scalable purification methods, such as continuous chromatography or crystallization, will be essential for obtaining high-purity this compound for research and potential pharmaceutical use.
Development of High-Throughput Screening Assays for Sulfotransferase Activity Using Emtricitabine Derivatives
Sulfotransferases (SULTs) are the enzymes responsible for the sulfation of Emtricitabine. nih.gov Developing high-throughput screening (HTS) assays is essential for identifying potential inhibitors of these enzymes, which could be relevant in understanding drug-drug interactions. Future research should aim to:
Design Fluorogenic Probes: Synthesize an Emtricitabine derivative that becomes fluorescent upon sulfation. This would enable the development of a fluorescence-based microplate assay to rapidly screen large compound libraries for inhibitors of the specific SULT isozyme that metabolizes Emtricitabine. mdpi.com
Adapt Existing Assay Formats: Current HTS methods for SULTs, which often monitor the production of a chromophore or use radiometric detection, could be adapted. nih.govresearchgate.net A novel assay could be designed where the consumption of the co-factor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) is coupled to a detectable signal.
Miniaturization and Automation: Implementing automated liquid handling and detection systems would allow for the screening of thousands of compounds efficiently, accelerating the discovery of molecules that modulate Emtricitabine sulfation. stanford.edu
| Research Goal | Proposed HTS Method | Key Advantage |
| Identify SULT Inhibitors | Fluorescence-based microplate assay | High sensitivity and suitability for automation. mdpi.com |
| Characterize Enzyme Kinetics | Continuous photometric assay | Allows for real-time measurement of reaction rates. nih.gov |
| Screen Diverse Compound Libraries | Radiometric dot-blotting assay | High throughput for initial screening phases. nih.gov |
Investigation of this compound as a Substrate for Other Metabolic Enzymes
While Emtricitabine is known to be a substrate for certain drug transporters like MATE1 and is activated via phosphorylation, the metabolic fate of its sulfate (B86663) conjugate is largely unknown. nih.govnih.gov It is important to investigate whether this compound is a substrate for other classes of enzymes, which could influence its clearance and potential for interactions. Research should focus on:
Sulfatases: These enzymes catalyze the hydrolysis (removal) of sulfate groups. Investigating whether this compound can be converted back to the parent drug by human sulfatases is crucial, as this could create a futile metabolic cycle or prolong the drug's presence in the body.
Transporter Proteins: The addition of a negatively charged sulfate group drastically alters the physicochemical properties of Emtricitabine. Studies using cell lines expressing specific uptake and efflux transporters (e.g., OATs, OATPs, MRPs) are needed to determine if the sulfate metabolite is actively transported, which would be a key determinant of its distribution and excretion.
Other Phase II Enzymes: While less common, it is conceivable that the sulfate conjugate could undergo further metabolism. Investigating its stability in the presence of other drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), would provide a more complete metabolic profile.
Advanced In Silico Modeling for Comprehensive Prediction of Chemical and Biochemical Fate
Computational, or in silico, models are powerful tools for predicting the properties and biological fate of molecules, reducing the need for extensive laboratory experiments. nih.gov Advanced modeling should be applied to this compound to predict its behavior.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be estimated using computational tools. For this compound, this would involve predicting parameters such as its likelihood of crossing cell membranes, its potential to bind to plasma proteins, and its toxicological profile. The addition of a sulfate group is expected to increase water solubility and limit passive diffusion, which can be quantified through modeling. nih.gov
Molecular Docking: Docking simulations can be used to predict whether this compound can bind to the active sites of various metabolic enzymes or transporters. This could help prioritize which enzymes to investigate in subsequent in vitro studies.
Quantitative Structure-Activity Relationship (QSAR): By comparing the modeled properties of Emtricitabine and its sulfate metabolite, QSAR models can be developed to understand how sulfation impacts biological activity and pharmacokinetic properties.
| Modeling Technique | Application for this compound | Predicted Outcome |
| ADMET Modeling | Prediction of pharmacokinetic and toxicological properties. | Estimation of solubility, permeability, and potential toxicity. |
| Molecular Docking | Simulating binding to metabolic enzymes and transporters. | Identification of potential interacting proteins (e.g., sulfatases, transporters). |
| QSAR | Correlating chemical structure with biochemical properties. | Understanding the impact of the sulfate group on biological interactions. |
Role in Environmental Biotransformation of Pharmaceuticals
The widespread use of pharmaceuticals like Emtricitabine leads to their release into the environment, where they can undergo biotransformation by microorganisms. researchgate.netnih.gov The role of this compound in this context is an important and unexplored area.
Microbial Degradation: Research should investigate whether environmental microorganisms can degrade this compound. It is possible that some bacteria possess sulfatases that can cleave the sulfate group, converting the metabolite back to the parent drug, which has its own environmental fate. nih.gov
Ecotoxicity: The potential toxicity of this compound to aquatic organisms and other non-target species should be assessed to fully understand the environmental risks associated with the metabolism of Emtricitabine.
Potential as a Chemical Probe for Sulfation Pathways
The study of metabolic pathways is crucial for understanding the disposition of xenobiotics, including therapeutic drugs. Sulfation, a key phase II metabolic reaction, is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.gov The development of chemical probes is a vital area of chemical biology, providing tools to investigate the activity, specificity, and inhibition of enzymes like SULTs. umn.edu this compound, as a stable, sulfated version of the nucleoside analogue emtricitabine, presents a unique and unexplored potential as a chemical probe for elucidating the intricacies of sulfation pathways, particularly those involved in the metabolism of nucleoside-based drugs.
A chemical probe is a small molecule used to study biological systems, such as enzyme function. Nucleoside analogues are frequently developed into chemical probes to investigate the structure and function of nucleic acids or the enzymes that process them. umn.eduresearchgate.net The potential utility of this compound lies in its structure as a sulfated nucleoside analogue. This allows it to serve as a specific tool to explore the SULT enzymes that recognize and process this class of compounds. Its stability would be advantageous in developing reliable biochemical assays.
One of the primary unexplored applications of this compound is in the characterization of SULT isoform specificity. Humans express several SULT isoforms, each with distinct but often overlapping substrate specificities. youtube.com Identifying which SULTs are responsible for the sulfation of emtricitabine or other nucleoside analogues is a significant research question. This compound could be utilized in competitive inhibition assays against a panel of recombinant human SULT enzymes. By measuring its ability to inhibit the sulfation of a known reference substrate for each isoform, researchers could determine the binding affinity of the compound for different SULTs. This would provide valuable insights into which enzymes might be involved in the in vivo metabolism of emtricitabine.
Furthermore, this compound could be instrumental in the development of high-throughput screening (HTS) assays to identify novel inhibitors of specific SULT isoforms. nih.gov In a competitive binding assay format, this compound could act as a stable ligand for a SULT active site. A library of small molecules could then be screened for compounds that displace this compound, indicating potential inhibitory activity. Such screens are fundamental in drug discovery for identifying compounds that could modulate drug metabolism and prevent adverse drug-drug interactions. youtube.com
The table below outlines potential research applications for this compound as a chemical probe.
| Research Application | Assay Type | Objective | Potential Data Generated | Significance |
| SULT Isoform Profiling | Competitive Inhibition Assay | To identify which SULT isoforms have a high affinity for sulfated nucleoside analogues. | Inhibition constants (Ki) for a panel of human SULT enzymes (e.g., SULT1A1, SULT1E1, SULT2A1). | Elucidates the specific enzymes involved in the sulfation of emtricitabine and related drugs. |
| Inhibitor Discovery | High-Throughput Screening (HTS) | To discover novel small-molecule inhibitors of specific SULT isoforms. | IC50 values for hit compounds from a chemical library. | Identifies lead compounds for developing drugs that can modulate drug metabolism or treat diseases linked to SULT activity. |
| Mechanistic Studies | Enzyme Kinetics Assay | To understand the mechanism of interaction between this compound and a target SULT. | Determination of whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. | Provides fundamental insights into the enzyme's catalytic mechanism and active site architecture. |
| Structural Biology Studies | X-ray Co-crystallography | To determine the three-dimensional structure of a SULT enzyme bound to this compound. | High-resolution crystal structure of the enzyme-ligand complex. | Reveals the specific molecular interactions responsible for binding and informs rational drug design. |
The synthesis and characterization of this compound as a research tool would be the first step in exploring these avenues. Its availability as a stable reference standard would enable consistent and reproducible experimental results, a necessity for robust biochemical investigation. mdpi.com The exploration of its potential as a chemical probe represents a significant, yet currently untapped, opportunity to advance our understanding of sulfation pathways and their role in the metabolism of critical medicines.
Q & A
Q. How do researchers optimize in vitro-in vivo correlation (IVIVC) models for this compound bioavailability studies?
- Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) simulate intestinal absorption. Pharmacokinetic data from animal models (e.g., Sprague-Dawley rats) are fitted using Wagner-Nelson or Loo-Riegelman methods. Monte Carlo simulations account for inter-subject variability .
Key Considerations for Rigorous Research
- Reproducibility : Document all protocols (e.g., synthesis steps, LC-MS parameters) in supplementary materials. Share raw data and code repositories (GitHub) for computational studies .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines. For clinical data, anonymize patient identifiers and obtain IRB approval .
- Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
